molecular formula C6H5NO2S B095688 6-Mercaptonicotinic acid CAS No. 17624-07-6

6-Mercaptonicotinic acid

Cat. No. B095688
CAS RN: 17624-07-6
M. Wt: 155.18 g/mol
InChI Key: JWWGTYCXARQFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Mercaptonicotinic acid (MPCA), also known as 6-Mercaptopyridine-3-carboxylic acid or MNA, is a bifunctional ligand. It is composed of a pyridine moiety containing a carboxylic group and a mercapto group . The electrochemical properties of self-assembled monolayers (SAMs) of MNA on a gold electrode have been described .


Synthesis Analysis

MNA has been used in the synthesis of various compounds and materials. For instance, it has been used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (IEDs), functionalization of gold nanoparticles (AuNPs) for highly sensitive and selective detection of Cd2+ in colorimetric assay, and preparation of thiolated chitosans . It has also been used in the synthesis of Zinc (II) coordination polymers .


Molecular Structure Analysis

The molecular formula of MNA is C6H5NO2S . It has a molecular weight of 155.17 g/mol . The structure of MNA includes a pyridine ring with a carboxylic group and a mercapto group .


Physical And Chemical Properties Analysis

MNA has a density of 1.4±0.1 g/cm3, a boiling point of 355.4±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 89 Å2, a polarizability of 15.6±0.5 10-24 cm3, a surface tension of 70.2±3.0 dyne/cm, and a molar volume of 107.8±3.0 cm3 .

Mechanism of Action

Target of Action

6-Mercaptonicotinic acid (MNA) is a bifunctional ligand, made up of a pyridine moiety containing carboxylic and mercapto group . It is known to interact with gold electrodes, forming self-assembled monolayers (SAMs) . It also interacts with Cu(II) ions via Cu(II)-S interaction .

Mode of Action

The mode of action of 6-Mercaptonicotinic acid involves its interaction with its targets. For instance, when interacting with gold electrodes, it forms SAMs . This interaction changes the electrochemical properties of the gold electrode . When interacting with Cu(II) ions, it does so via Cu(II)-S interaction .

Biochemical Pathways

It is known that it can be used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (ieds), and in the functionalization of gold nanoparticles (aunps) for the highly sensitive and selective detection of cd2+ in colorimetric assay .

Pharmacokinetics

It has been used in the preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation enhancing properties . This suggests that 6-Mercaptonicotinic acid may have similar properties when used in drug delivery systems.

Result of Action

The result of 6-Mercaptonicotinic acid’s action depends on its application. For instance, when used in the fabrication of nanowell-based sensors, it enables the detection of IEDs . When used in the functionalization of AuNPs, it enhances the sensitivity and selectivity of Cd2+ detection in colorimetric assays .

Action Environment

The action, efficacy, and stability of 6-Mercaptonicotinic acid can be influenced by various environmental factors. For instance, the formation of SAMs on gold electrodes can be affected by the conditions of the environment . .

Safety and Hazards

MNA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

MNA has been used in the development of various materials and technologies, including nanowell-based sensors, gold nanoparticles, and thiolated chitosans . It has also been used in the synthesis of Zinc (II) coordination polymers . Future research may continue to explore the potential applications of MNA in these and other areas. For instance, a study has anchored zinc-doped carbon dots on a paper-based microfluidic chip and decorated them with MNA for highly sensitive and rapid fluorescence detection of Cu2+ .

properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWGTYCXARQFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170101
Record name 6-Mercapto-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercaptonicotinic acid

CAS RN

17624-07-6, 92823-43-3
Record name 6-Mercaptonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17624-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Mercapto-3-pyridinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercapto-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dihydro-6-thioxonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Mercaptopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Mercaptonicotinic acid
Reactant of Route 2
6-Mercaptonicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Mercaptonicotinic acid
Reactant of Route 4
6-Mercaptonicotinic acid
Reactant of Route 5
6-Mercaptonicotinic acid
Reactant of Route 6
Reactant of Route 6
6-Mercaptonicotinic acid

Q & A

A: 6-MNA demonstrates strong mucoadhesive properties, primarily attributed to its thiol group. This thiol group forms disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to enhanced adhesion. [, , ] This mucoadhesive characteristic proves particularly advantageous for drug delivery applications. For instance, incorporating 6-MNA into chitosan nanoparticles significantly improves their residence time on mucosal surfaces, thereby enhancing drug absorption. [, , , ]

A: Research indicates that thiolated chitosan conjugates incorporating 6-MNA, specifically chitosan-N-acetyl cysteine (chitosan-NAC), exhibit notable P-gp inhibitory effects. [] This inhibition is significant as P-gp, an efflux transporter, often limits drug absorption. Consequently, 6-MNA's ability to inhibit P-gp suggests its potential to enhance the bioavailability of orally administered drugs. []

ANone:

  • Spectroscopic Data: While the provided research does not specify complete spectroscopic data, it does highlight the significance of thiol group quantification in characterizing 6-MNA conjugates. Researchers commonly employ Ellman's reagent method to determine the free thiol content, which is crucial for understanding the compound's reactivity and properties. []

A: A key advantage of chitosan-6-mercaptonicotinic acid conjugates is their pH-independent reactivity. This stability stems from the covalent attachment of 6-MNA to chitosan, allowing the thiol groups to retain their reactivity across a wide pH range. This characteristic is particularly beneficial for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract. [, , ]

ANone: The provided research papers primarily focus on experimental investigations of 6-MNA. Further exploration through computational studies, such as density functional theory (DFT) calculations, could offer valuable insights into the electronic structure, bonding properties, and reactivity of 6-MNA and its derivatives. Such computational investigations could contribute significantly to a deeper understanding of this compound and its potential applications.

A: Research indicates that both the charge and reactivity of the thiol ligand significantly influence the mucoadhesive strength of thiolated chitosans. [] Comparing different thiolated chitosans revealed the following rank order for mucoadhesion: Chitosan–4-mercaptobenzoic acid > Chitosan–glutathione > Chitosan–6-mercaptonicotinic acid > Chitosan–N-acetyl cysteine > Chitosan–thioglycolic acid > Unmodified chitosan. [] This suggests that aromatic thiols, particularly those with electron-withdrawing groups, tend to exhibit stronger mucoadhesive properties.

A: Studies using thiolated chitosan tablets for oral insulin delivery revealed that the molecular weight of chitosan significantly influences drug release profiles. Tablets formulated with higher molecular weight chitosan (400 kDa) exhibited a more sustained release of insulin compared to those with lower molecular weight chitosan (20 kDa). [] This difference can be attributed to the higher viscosity and denser matrix formed by higher molecular weight chitosan, hindering drug diffusion. []

ANone: While the research highlights the potential benefits of 6-MNA, it's crucial to acknowledge that comprehensive safety and environmental impact assessments are essential for any new material or compound. Adhering to Safety, Health, and Environment (SHE) regulations is paramount throughout the research, development, and application of 6-MNA and its derivatives.

A: Thiolation significantly enhances the oral absorption of insulin when incorporated into chitosan-based delivery systems. In vivo studies in rats demonstrated a substantial improvement in insulin absorption with thiolated chitosan formulations compared to unmodified chitosan. [, ] Specifically, the area under the concentration-time curve (AUC), a measure of drug absorption, was significantly higher for chitosan-6-MNA formulations. [, ] This enhanced absorption is attributed to the improved mucoadhesive properties of thiolated chitosan, leading to increased residence time and drug uptake in the gastrointestinal tract. [, ]

A: Research has explored the application of 6-MNA as a sensitive coating for explosive detection using piezoresistive SiO2 microcantilevers. [, ] The 6-MNA self-assembled monolayer (SAM) on the cantilever surface selectively captures target molecules like TNT, inducing surface stress changes. [, ] These changes are then detected by the piezoresistive element, enabling highly sensitive explosive detection.

ANone: The provided research focuses on the applications of 6-MNA and its derivatives, primarily in drug delivery, sensor technology, and material science. It does not delve into resistance mechanisms or cross-resistance, which are more relevant in the context of antimicrobial or anticancer agents.

A: 6-MNA's strong mucoadhesive properties make it a promising excipient for enhancing oral drug delivery. [, , , ] When incorporated into drug delivery systems like nanoparticles or tablets, 6-MNA prolongs the residence time of formulations at the mucosal surface, facilitating sustained drug release and enhanced absorption. [, , , ] This targeted approach shows particular promise for improving the bioavailability of poorly absorbed drugs, including peptides like insulin. [, ]

A: Research demonstrates the successful application of 6-MNA in developing highly sensitive and selective sensors for detecting metal ions like Cd2+ and Hg2+. [, , ] In these applications, 6-MNA functionalized gold nanoparticles act as colorimetric probes. The presence of the target ion induces aggregation of the nanoparticles, resulting in a visible color change detectable by the naked eye or spectrophotometrically. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.